molecular formula C24H17BrN2O5 B302989 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

Cat. No. B302989
M. Wt: 493.3 g/mol
InChI Key: WBQXQPVNRFHHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid, also known as BRD 3308, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308 works by binding to the bromodomain of 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid4, which prevents it from binding to acetylated histones and regulating gene expression. This inhibition of 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid4 activity leads to the suppression of cancer cell growth and the induction of apoptosis in cancer cells. Additionally, the anti-inflammatory properties of 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308 may be attributed to its ability to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammatory responses.
Biochemical and Physiological Effects
5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308 has been shown to have significant biochemical and physiological effects in various scientific research studies. Inhibition of 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid4 activity by 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308 has been linked to the suppression of cancer cell growth, the induction of apoptosis in cancer cells, and the inhibition of inflammatory responses. Additionally, 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308 has been shown to have a high binding affinity for 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid4, making it a potent inhibitor of this enzyme.

Advantages and Limitations for Lab Experiments

5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308 has several advantages for use in lab experiments. It is a highly potent and specific inhibitor of 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid4, making it a valuable tool for studying the role of this enzyme in gene regulation and cancer cell growth. Additionally, its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases. However, there are also limitations to the use of 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308 in lab experiments. Its high potency may lead to off-target effects, and its relatively short half-life may require frequent dosing in in vivo studies.

Future Directions

There are several future directions for the research and development of 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308. One potential application is in the development of cancer therapies that target 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid4. Additionally, further research is needed to fully understand the anti-inflammatory properties of 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308 and its potential use in the treatment of inflammatory diseases. Furthermore, the optimization of the synthesis method for 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308 may lead to the development of more potent and selective inhibitors of 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid4.

Synthesis Methods

The synthesis of 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308 involves the reaction of 5-bromoanthranilic acid with 2-(1-phenylethyl)malonic acid diethyl ester in the presence of triethylamine and acetic anhydride. The resulting compound is then treated with 1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid to obtain 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308. This synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308 has been shown to have potential therapeutic applications in various scientific research studies. It has been found to inhibit the activity of a specific enzyme called 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid4, which plays a critical role in the regulation of gene expression. Inhibition of 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid4 has been linked to the suppression of cancer cell growth and the induction of apoptosis in cancer cells. 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

Molecular Formula

C24H17BrN2O5

Molecular Weight

493.3 g/mol

IUPAC Name

5-bromo-2-[[1,3-dioxo-2-(1-phenylethyl)isoindole-5-carbonyl]amino]benzoic acid

InChI

InChI=1S/C24H17BrN2O5/c1-13(14-5-3-2-4-6-14)27-22(29)17-9-7-15(11-18(17)23(27)30)21(28)26-20-10-8-16(25)12-19(20)24(31)32/h2-13H,1H3,(H,26,28)(H,31,32)

InChI Key

WBQXQPVNRFHHAS-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.